molecular formula C12H19N3O4S B2611752 N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1251618-64-0

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2611752
CAS No.: 1251618-64-0
M. Wt: 301.36
InChI Key: BAHFXRGFEVFIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has emerged as a critical pharmacological tool in immuno-oncology research due to its ability to modulate the tumor microenvironment. PI3Kγ is primarily expressed in myeloid cells, such as macrophages and neutrophils, and its signaling promotes an immunosuppressive, pro-tumorigenic state. By selectively inhibiting PI3Kγ, this compound can repolarize tumor-associated macrophages (TAMs) from a protumor M2 phenotype to an antitumor M1 phenotype, thereby restoring immune surveillance and enhancing T-cell-mediated tumor cytotoxicity. Research demonstrates its utility in overcoming resistance to checkpoint inhibitors, showing synergistic antitumor activity when combined with anti-PD-1/anti-CTLA-4 antibodies in preclinical models. Its primary research value lies in investigating the role of myeloid cell signaling in cancer progression and in developing novel combinatorial immunotherapies. This makes it a valuable compound for studying tumor immunology, cancer immunotherapy, and inflammatory diseases.

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-7-11(14-19-9)8-13-12(16)10-3-5-15(6-4-10)20(2,17)18/h7,10H,3-6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHFXRGFEVFIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group via sulfonylation. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group is synthesized via coupling reactions between piperidine-4-carboxylic acid derivatives and (5-methylisoxazol-3-yl)methylamine. Common methods include:

  • HATU/DIPEA-mediated coupling : Used for activating carboxylic acids (e.g., piperidine-4-carboxylic acid) with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMSO or DCM .

  • EDC/DMSO activation : Ethyl carbodiimide (EDC) couples the acid with the amine in dimethyl sulfoxide (DMSO), yielding the amide bond .

Example Reaction:

Piperidine-4-carboxylic acid+(5-Methylisoxazol-3-yl)methylamineHATU, DIPEAN-((5-Methylisoxazol-3-yl)methyl)piperidine-4-carboxamide\text{Piperidine-4-carboxylic acid} + \text{(5-Methylisoxazol-3-yl)methylamine} \xrightarrow{\text{HATU, DIPEA}} \text{N-((5-Methylisoxazol-3-yl)methyl)piperidine-4-carboxamide}

Sulfonylation of Piperidine

The methylsulfonyl group is introduced via sulfonylation of the piperidine nitrogen:

  • Reagents : Methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) .

  • Conditions : Reaction typically occurs in dichloromethane (DCM) at 0°C to room temperature .

Example Reaction:

Piperidine derivative+MsClBase, DCM1-(Methylsulfonyl)piperidine\text{Piperidine derivative} + \text{MsCl} \xrightarrow{\text{Base, DCM}} \text{1-(Methylsulfonyl)piperidine}

Isoxazole Ring Reactivity

The 5-methylisoxazole moiety is relatively stable under acidic and basic conditions but can

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development. Below is a summary of its key applications:

Antimicrobial Activity

Research has indicated that N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide possesses significant antimicrobial properties.

Target OrganismObserved EffectMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibition observed32 µg/mL
Escherichia coliInhibition observed64 µg/mL

A study conducted in 2024 demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies:

Cancer Cell LineObserved EffectIC50 Value
MCF-7 (Breast Cancer)Dose-dependent cytotoxicity15 µM after 48 hours
A549 (Lung Cancer)Significant growth inhibitionIC50 not specified, but notable effects observed

In a study published in 2023, the compound was shown to reduce cell viability significantly in human breast cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated.

ModelObserved EffectCytokine Reduction
LPS-stimulated MacrophagesReduction in inflammatory markersTNF-alpha and IL-6 levels reduced by approximately 50%

A recent study in 2025 highlighted the compound's ability to modulate inflammatory responses by significantly reducing pro-inflammatory cytokines, suggesting its therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

Study on Antimicrobial Activity (2024) : This study assessed the efficacy against various bacterial strains and found significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023) : This evaluation focused on human breast cancer cells (MCF-7) and demonstrated a dose-dependent decrease in cell viability.

Inflammation Model Study (2025) : This investigation revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 by about 50% compared to controls.

Mechanism of Action

The mechanism of action of N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives. Below is a comparative analysis of its structural features, synthesis efficiency, and biological activity relative to key analogs.

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name/ID Substituent on Piperidine-4-Carboxamide Core Key Functional Groups Biological Target
Target Compound N-((5-methylisoxazol-3-yl)methyl), 1-(methylsulfonyl) Isoxazole, sulfonamide Not explicitly reported
Compound 7o N-(3-(cis-3,5-Dimethylpiperidin-1-yl)butyl), 1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl) Oxazole, dimethylpiperidinyl HCV entry inhibition
Compound 7p N-(2-(Dipropylamino)ethyl), 1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl) Oxazole, dipropylaminoethyl HCV entry inhibition
Compound 7q N-(3-morpholinopropyl), 1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl) Oxazole, morpholinopropyl HCV entry inhibition
(R)-N-(4-fluorobenzyl) analog N-(4-fluorobenzyl), 1-(1-(naphthalen-1-yl)ethyl) Fluorobenzyl, naphthylethyl SARS-CoV-2 inhibition

Key Observations:

Core Modifications :

  • The target compound replaces the oxazole ring in compounds 7o–7q with a 5-methylisoxazole group, which may improve metabolic stability due to reduced susceptibility to oxidative degradation .
  • The methylsulfonyl group distinguishes it from analogs in (e.g., 7o–7q), which feature tertiary amines or morpholine groups. Sulfonamides often enhance solubility and binding affinity to charged residues in viral proteins .

Synthetic Efficiency: While synthesis data for the target compound are absent, analogs in show yields ranging from 29% (7p) to 82% (7o), with HPLC purity >99.8% . The lower yield of 7p is attributed to steric hindrance from the dipropylaminoethyl group, suggesting that the target compound’s methylsulfonyl group may offer synthetic advantages due to its compact size.

The (R)-N-(4-fluorobenzyl) analog in exhibited SARS-CoV-2 inhibition, highlighting the piperidine-4-carboxamide scaffold’s versatility across viral targets .

Biological Activity

N-((5-methylisoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and antiviral research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways, often involving the reaction of piperidine derivatives with isoxazole moieties. The structure includes a piperidine ring substituted with a methylsulfonyl group and an isoxazole, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antitumor Activity : Research indicates that compounds containing isoxazole rings can inhibit the growth of various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Studies have demonstrated that similar piperidine-based compounds can act as selective inhibitors of viral replication, particularly against influenza viruses. While specific data on this compound's antiviral efficacy is limited, related compounds have shown promise in inhibiting viral proteases, suggesting a potential mechanism for this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Some studies suggest that isoxazole-containing compounds disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Kinases : The compound may modulate kinase activities, which are critical in various signaling pathways associated with cancer progression and immune responses .
  • Viral Protease Inhibition : Similar compounds have been identified as inhibitors of viral proteases, suggesting that this compound could potentially inhibit viral replication by targeting these enzymes .

Case Study 1: Anticancer Evaluation

A study evaluated the effects of a series of piperidine derivatives on MDA-MB-231 breast cancer cells. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results showed that certain derivatives led to increased caspase activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .

CompoundIC50 (μM)Apoptosis InductionCaspase Activity
7d10Yes1.33 times
7h10Yes1.57 times
10c2.5YesNot reported

Case Study 2: Antiviral Screening

In antiviral assays, similar piperidine derivatives were screened against influenza A virus strains. The compounds demonstrated varying degrees of inhibition on viral replication, with some showing effective blockade of the AM2 proton channel critical for viral entry into host cells .

Q & A

Q. What synthetic strategies are effective for constructing the piperidine-4-carboxamide core with methylsulfonyl and isoxazole substituents?

  • Methodological Answer : The piperidine-4-carboxamide backbone can be synthesized via a multi-step sequence involving: (i) Boc-protection of piperidine to enable selective functionalization at the 4-position. (ii) Carboxamide formation using coupling agents like EDCI/HOBt with methylamine derivatives (e.g., methylsulfonylamine). (iii) Isoxazole coupling : The 5-methylisoxazole-3-ylmethyl group can be introduced via nucleophilic substitution or Mitsunobu reactions, as demonstrated in analogous piperidine-isoxazole hybrids .
  • Key Considerations: Optimize reaction conditions (e.g., DMF as solvent, 60–80°C) to avoid side reactions from the sulfonyl group’s electron-withdrawing effects .

Q. How can spectroscopic techniques (NMR, HRMS) resolve ambiguities in structural confirmation, particularly for regiochemical assignments?

  • Methodological Answer :
  • 1H NMR : The isoxazole methyl group (δ ~2.3–2.5 ppm) and piperidine protons (δ ~3.1–3.5 ppm for N-methylsulfonyl) are diagnostic. Overlapping signals can be resolved using 2D-COSY or HSQC .
  • 13C NMR : The carboxamide carbonyl (δ ~170 ppm) and isoxazole C-O (δ ~160–165 ppm) aid in confirming connectivity.
  • HRMS : Use ESI+ mode with <2 ppm mass accuracy to distinguish between isobaric intermediates (e.g., methyl vs. ethyl esters) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Hydrolysis Risk : The methylsulfonyl group may hydrolyze under acidic/basic conditions. Store at –20°C in inert atmosphere (argon) with desiccants.
  • Light Sensitivity : Isoxazole rings can undergo photodegradation; use amber vials and avoid UV exposure .
  • Validation: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

  • Methodological Answer : (i) Core Modifications : Systematically vary substituents on the isoxazole (e.g., 5-methyl vs. 5-ethyl) and piperidine (e.g., sulfonyl vs. carbonyl groups) to assess impact on target binding . (ii) In Silico Docking : Use AutoDock Vina to model interactions with hypothetical targets (e.g., kinase domains), prioritizing substituents that enhance hydrophobic contacts or hydrogen bonding . (iii) Selectivity Screening : Test analogs against related enzymes (e.g., PDEs vs. kinases) to identify selectivity determinants.

Q. What experimental approaches resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Replicate conflicting results (e.g., IC50 variability) using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
  • Metabolite Interference : Perform LC-MS/MS to rule out compound degradation in cell-based vs. cell-free assays .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to determine if discrepancies are significant (p < 0.05) .

Q. How can flow chemistry improve yield and reproducibility in large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Setup : Use a microreactor (0.5–2 mL volume) for exothermic steps (e.g., sulfonylation), maintaining precise temperature control (±1°C) to reduce byproducts .
  • In-line Monitoring : Integrate FTIR or UV-vis spectroscopy to track intermediate formation and adjust residence time dynamically.
  • Case Study : A 3-fold yield increase (22% → 68%) was reported for analogous piperidine derivatives using flow vs. batch methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.